![molecular formula C10H20ClN3O2 B2898637 (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride CAS No. 1349699-87-1](/img/structure/B2898637.png)
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride, also known as S 15535, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin 5-HT1A receptor agonists and has been shown to have a range of effects on the central nervous system.
Wirkmechanismus
S 15535 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to have a range of effects on neurotransmitter release, neuronal excitability, and synaptic plasticity, which may underlie the therapeutic effects of S 15535.
Biochemical and Physiological Effects:
S 15535 has been shown to have a range of biochemical and physiological effects in animal models, including increased serotonin release in the prefrontal cortex, hippocampus, and amygdala, as well as increased dopamine release in the nucleus accumbens. Additionally, S 15535 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 15535 for lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise manipulation of this receptor subtype compared to non-selective agonists. Additionally, the hydrochloride salt form of S 15535 is highly soluble in water, which makes it easy to prepare solutions for in vitro and in vivo experiments. However, one limitation of S 15535 is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on S 15535. One area of interest is the potential use of S 15535 in combination with other drugs for the treatment of psychiatric disorders. For example, S 15535 has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in animal models. Another area of interest is the development of novel analogs of S 15535 with improved pharmacological properties, such as longer half-life or higher selectivity for the 5-HT1A receptor. Finally, there is also interest in studying the role of the 5-HT1A receptor in other physiological processes, such as pain perception and cardiovascular function.
Synthesemethoden
The synthesis of S 15535 involves the reaction of morpholine-4-carboxylic acid with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with (S)-(+)-2-aminobutanol to obtain S 15535 in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
S 15535 has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in rodent models of schizophrenia. Additionally, S 15535 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(3S)-piperidin-3-yl]morpholine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.ClH/c14-10(13-4-6-15-7-5-13)12-9-2-1-3-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLCCRTMPKZIK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.